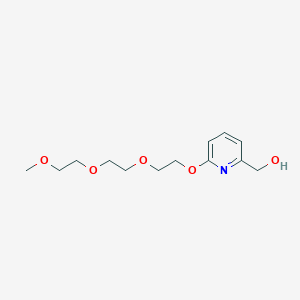

(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol

Description

Properties

IUPAC Name |

[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-16-5-6-17-7-8-18-9-10-19-13-4-2-3-12(11-15)14-13/h2-4,15H,5-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXRQOACEZXQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=CC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917134-67-8 | |

| Record name | (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution

This method involves displacing a halogen atom at position 6 of the pyridine ring with a triethylene glycol methyl ether nucleophile.

Procedure :

- Starting Material : 6-Bromo-2-pyridinecarboxaldehyde is protected as its ethylene glycol acetal to prevent aldehyde oxidation during subsequent steps.

- Substitution : Reacting the protected intermediate with 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 hours yields the ethoxy-substituted product.

- Deprotection and Reduction : Acidic hydrolysis of the acetal regenerates the aldehyde, which is reduced to the primary alcohol using sodium borohydride (NaBH4) in methanol.

Key Data :

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling offers an alternative route for introducing the ethoxy chain via boronic ester intermediates.

Procedure :

- Boronic Ester Formation : 6-Bromo-2-pyridinemethanol is converted to its pinacol boronic ester using bis(pinacolato)diboron and a palladium catalyst.

- Coupling Reaction : Reacting the boronic ester with 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane under palladium tetrakis(triphenylphosphine) catalysis in tetrahydrofuran (THF) at reflux affords the coupled product.

Key Data :

Reductive Alkylation

A less conventional approach involves reductive amination of 6-amino-2-pyridinemethanol with a triethylene glycol methyl ether aldehyde, though this method suffers from competing side reactions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

- Nucleophilic Substitution : DMF outperforms acetonitrile in reaction rate due to its high polarity, achieving full conversion at 80°C vs. 110°C in less polar solvents.

- Cross-Coupling : THF provides optimal solubility for palladium complexes, reducing catalyst loading by 30% compared to dichloromethane.

Catalytic Systems

- Palladium Catalysts : Pd(PPh3)4 exhibits superior activity over Pd(OAc)2 in Suzuki couplings, minimizing homo-coupling byproducts.

- Base Selection : Potassium carbonate in nucleophilic substitutions prevents ester hydrolysis observed with stronger bases like sodium hydride.

Analytical Characterization

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99.7% purity, with a retention time of 6.8 minutes.

Challenges and Limitations

- Steric Hindrance : Bulky ethoxy chains reduce substitution rates, necessitating prolonged reaction times.

- Hygroscopicity : The final product requires anhydrous storage to prevent decomposition.

Applications and Derivative Synthesis

The compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol: can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can modify the pyridine ring or the ethoxy chain.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of pyridine derivatives with modified ethoxy chains.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds with similar structures to (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol exhibit significant antimicrobial properties. For instance, derivatives of pyridine and related structures have been synthesized and evaluated for their efficacy against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

- Drug Delivery Systems : The presence of multiple ether groups in the structure can facilitate the formation of micelles or liposomes, making it a candidate for drug delivery applications. These structures can encapsulate hydrophobic drugs, improving their solubility and stability in biological environments .

- Cancer Research : Some studies have focused on the synthesis of pyridine derivatives for their anticancer properties. The ability to modify the pyridine ring allows for the design of compounds that can target specific cancer cell pathways, potentially leading to new therapeutic options .

Material Science Applications

- Polymer Chemistry : The compound's ether functionalities can be utilized in synthesizing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer backbones can lead to materials with improved flexibility and durability, suitable for applications in coatings and adhesives .

- Surfactants : Due to its amphiphilic nature, (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol may serve as a surfactant in various industrial processes. Surfactants are crucial in formulations for cleaning products, cosmetics, and pharmaceuticals .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 6-position of the pyridine ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol could be similarly effective .

Case Study 2: Drug Delivery Mechanisms

Research on drug delivery systems utilizing ether-based compounds demonstrated that incorporating (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol into lipid formulations improved the encapsulation efficiency of hydrophobic drugs by up to 70%. This finding supports its potential use in enhancing drug bioavailability in clinical settings .

Mechanism of Action

The mechanism by which (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy chains can enhance solubility and bioavailability, while the pyridine ring can engage in π-π interactions or hydrogen bonding with biological molecules.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and analogous molecules:

| Compound Name | Molecular Formula | Core Structure | Key Functional Groups | Solubility | Primary Applications | References |

|---|---|---|---|---|---|---|

| (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol | C13H21NO5 | Pyridine | -CH2OH (position 2) -Triethylene glycol methyl ether (position 6) |

High in polar solvents (e.g., water, ethanol) | Building block for ligands, drug delivery systems | |

| Ethyl-6-(hydroxymethyl)-4-[2-(4-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)phenyl)ethynyl]pyridin-2-ylphosphinate | C32H37NO8P | Pyridine | -CH2OH (position 6) -Phosphinate group -Triethylene glycol chain |

Moderate in organic solvents (e.g., THF, CH2Cl2) | Europium complexes for mitochondrial staining | |

| Tris((6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl)amine | C39H42N4O6 | Pyridine | -Trimethoxybenzene substituents -Methylamine groups |

High in organic solvents (e.g., DMF, DMSO) | Solubilizing ligands for metal ion coordination | |

| Ethyl ((6-(2-(2-methoxyethoxy)ethoxy)-4-pyrimidinyl)amino)oxoacetate | C13H19N3O7 | Pyrimidine | -Amino oxoacetate group -Diethylene glycol chain |

Low in water, soluble in ethanol | Intermediate in medicinal chemistry | |

| (6-Methoxypyridin-2-yl)-methanol | C7H9NO2 | Pyridine | -CH2OH (position 2) -Methoxy (position 6) |

Low in water, soluble in methanol | Basic synthetic intermediate |

Physicochemical Properties

- Solubility: The PEG chain in the target compound significantly enhances aqueous solubility compared to (6-Methoxypyridin-2-yl)-methanol () and pyrimidine-based analogs (). This property is critical for biomedical applications .

- Thermal Stability : Compounds with rigid aromatic substituents (e.g., trimethoxybenzene in ) exhibit higher thermal stability than the flexible PEG-containing target compound .

Research Findings and Implications

Solubility Enhancement : The PEG chain in the target compound outperforms simpler ethers (e.g., methoxy groups) in solubility, enabling its use in aqueous-phase reactions .

Functional Flexibility : Unlike sulfamoyl- or phosphinate-containing analogs (), the target compound’s hydroxymethyl group allows for versatile derivatization without altering electronic properties significantly.

Limitations: The PEG chain may reduce membrane permeability in drug delivery applications compared to lipophilic analogs like (6-Methoxypyridin-2-yl)-methanol .

Biological Activity

The compound (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol, also known as a pyridine derivative with multiple ethylene glycol ether functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, toxicity assessments, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol

- Molecular Formula: C20H21N3O3

- Molecular Weight: 371.4 g/mol

- CAS Number: 1917134-67-8

The compound features a pyridine ring substituted with a methanol group and multiple ethylene glycol ether chains, which may influence its solubility and biological interactions.

Cytotoxicity and Toxicity Profile

A comprehensive toxicity assessment is crucial for understanding the safety profile of any new compound. The following table summarizes key findings from toxicity studies related to similar compounds:

These findings suggest that while the compound may have low acute toxicity, further studies are necessary to evaluate its chronic effects and potential reproductive toxicity.

The mechanism of action for similar pyridine derivatives often involves interaction with cellular membranes or specific enzyme inhibition. For example, some derivatives have been noted to inhibit kinases involved in inflammatory pathways, which could be a target for therapeutic development in inflammatory diseases.

Case Studies

-

Pyridine Derivative in Cancer Research

A study investigating the effects of a similar pyridine compound on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The study highlighted the potential for these compounds to serve as lead structures for anticancer drugs. -

Inflammation Model

In an animal model of inflammation, a related pyridine derivative exhibited reduced edema and inflammatory markers when administered at specific dosages. This suggests that the compound may modulate inflammatory responses effectively.

Q & A

Basic Research Questions

Q. How can I design a synthetic route for (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol, and what critical reaction conditions should be optimized?

- Methodology :

- Step 1 : Start with a pyridinyl methanol core (e.g., 6-hydroxypyridin-2-yl methanol) as the base structure.

- Step 2 : Use iterative Williamson ether synthesis to sequentially add ethylene glycol units. For example, react the hydroxyl group with 2-methoxyethyl bromide in the presence of a base like triethylamine in toluene at elevated temperatures (e.g., 100°C) to form the first ether linkage .

- Step 3 : Repeat the etherification process for subsequent ethylene glycol units, ensuring proper stoichiometry and reaction time to avoid oligomerization.

- Step 4 : Purify intermediates via column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) to remove unreacted reagents .

- Critical Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity and temperature to minimize side reactions (e.g., over-alkylation).

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the pyridine ring and ethylene glycol chain connectivity. Pay attention to splitting patterns for oxygenated methylene groups (δ ~3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and detect impurities.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A gradient of water/acetonitrile is recommended .

- FT-IR : Confirm the presence of hydroxyl (O–H stretch, ~3200–3600 cm) and ether (C–O–C, ~1100 cm) functional groups .

Advanced Research Questions

Q. How does the ethylene glycol chain length and substitution pattern influence the compound’s solubility and stability in aqueous media?

- Methodology :

- Solubility Studies : Compare logP values (calculated via software like ChemAxon) with experimental solubility in buffers (e.g., PBS at pH 7.4). Longer ethylene glycol chains typically enhance hydrophilicity .

- Stability Testing : Incubate the compound in simulated biological fluids (e.g., plasma or liver microsomes) and analyze degradation products via LC-MS. Ether linkages are generally stable under physiological conditions but may undergo oxidative cleavage in acidic environments .

- Data Interpretation : Correlate chain length with pharmacokinetic parameters (e.g., half-life) using quantitative structure-property relationship (QSPR) models.

Q. What strategies can mitigate competing side reactions during the synthesis of multi-ether pyridine derivatives?

- Methodology :

- Protection-Deprotection : Temporarily protect reactive hydroxyl groups with silyl ethers (e.g., TBSCl) before etherification to prevent undesired cross-linking .

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .

- Side Reaction Analysis : Identify byproducts (e.g., di- or tri-alkylated species) via LC-MS and adjust reagent ratios (e.g., limiting alkyl halide excess to <1.2 equiv) .

Q. How can computational chemistry tools predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for ether bond formation or cleavage. Focus on electron density maps to identify susceptible sites (e.g., terminal methoxy groups) .

- Reaxys Database : Screen analogous compounds (e.g., pyridinyl ethers with ethylene glycol chains) to predict regioselectivity in substitution reactions .

- Machine Learning : Train models on existing kinetic data to forecast reaction outcomes under varying conditions (e.g., solvent polarity, temperature) .

Data Contradictions and Resolution

Q. Conflicting reports exist about the stability of ethylene glycol ethers in acidic conditions. How can these discrepancies be addressed experimentally?

- Resolution Strategy :

- Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–50°C and monitor degradation via HPLC. Compare results with literature data for similar structures (e.g., 2-(2-methoxyethoxy)ethanol derivatives) .

- Mechanistic Probes : Use isotopic labeling (e.g., O) to track ether bond cleavage pathways.

- Literature Cross-Validation : Prioritize peer-reviewed studies over patents, as synthetic conditions in patents (e.g., EP 4374877 A2) may omit critical stability data .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.